molecular formula C27H19ClN2O6 B10878935 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylamino)benzoate

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylamino)benzoate

Cat. No.: B10878935
M. Wt: 502.9 g/mol
InChI Key: ALYYFSCBJANMKC-UHFFFAOYSA-N
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Description

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-ANILINOBENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated nitrophenoxy group, a phenyl group, and an anilinobenzoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-ANILINOBENZOATE typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common synthetic route starts with the preparation of 2-chloro-6-nitrophenol, which undergoes nucleophilic aromatic substitution with 4-phenoxyphenyl groups. The resulting intermediate is then subjected to esterification with 2-anilinobenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-ANILINOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-ANILINOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-ANILINOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and phenoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-methylphenoxyacetate
  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate
  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(ethylamino)benzoate

Uniqueness

Compared to similar compounds, 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-ANILINOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H19ClN2O6

Molecular Weight

502.9 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-anilinobenzoate

InChI

InChI=1S/C27H19ClN2O6/c28-22-10-6-12-24(30(33)34)26(22)36-20-15-13-18(14-16-20)25(31)17-35-27(32)21-9-4-5-11-23(21)29-19-7-2-1-3-8-19/h1-16,29H,17H2

InChI Key

ALYYFSCBJANMKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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